REACTION_CXSMILES
|
BrC1CCCC1.[N+](C1NC=CN=1)([O-])=O.[CH:15]1([N:20]2[CH:24]=[CH:23][N:22]=[C:21]2[N+:25]([O-])=O)[CH2:19][CH2:18][CH2:17][CH2:16]1>>[CH:15]1([N:20]2[CH:24]=[CH:23][N:22]=[C:21]2[NH2:25])[CH2:16][CH2:17][CH2:18][CH2:19]1
|
Name
|
|
Quantity
|
14 mmol
|
Type
|
reactant
|
Smiles
|
BrC1CCCC1
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1NC=CN1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)N1C(=NC=C1)[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product, thus obtained
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)N1C(=NC=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |